(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 149930-92-7
VCID: VC0115369
InChI: InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
Molecular Formula: C10H16BrNO4
Molecular Weight: 294.14 g/mol

(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

CAS No.: 149930-92-7

Main Products

VCID: VC0115369

Molecular Formula: C10H16BrNO4

Molecular Weight: 294.14 g/mol

(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid - 149930-92-7

CAS No. 149930-92-7
Product Name (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
Molecular Formula C10H16BrNO4
Molecular Weight 294.14 g/mol
IUPAC Name (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Standard InChI InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
Standard InChIKey AKUQAUPMGSKZIY-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
PubChem Compound 7009124
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator